molecular formula C20H35Cl4GeN5S3 B12715108 Ethanamine, 2,2',2''-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride CAS No. 153715-00-5

Ethanamine, 2,2',2''-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride

Cat. No.: B12715108
CAS No.: 153715-00-5
M. Wt: 656.2 g/mol
InChI Key: NJUYYSAQLXXCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride is a complex organic compound with a unique structure that includes a germylidyne core and multiple thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride typically involves multiple steps. The initial step often includes the preparation of the germylidyne core, followed by the introduction of the thioether linkages and the ethanamine groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The ethanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkages can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce a fully saturated ring system.

Scientific Research Applications

Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride involves its interaction with specific molecular targets. The germylidyne core and thioether linkages allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, dihydrochloride
  • Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, monohydrochloride

Uniqueness

The tetrahydrochloride form of Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris- is unique due to its higher solubility and stability compared to its dihydrochloride and monohydrochloride counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.

Properties

CAS No.

153715-00-5

Molecular Formula

C20H35Cl4GeN5S3

Molecular Weight

656.2 g/mol

IUPAC Name

2-[bis(2-aminoethylsulfanyl)-[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germyl]sulfanylethanamine;tetrahydrochloride

InChI

InChI=1S/C20H31GeN5S3.4ClH/c22-8-13-27-21(28-14-9-23,29-15-10-24)26-12-11-25-20(26)16-18-6-3-5-17-4-1-2-7-19(17)18;;;;/h1-7H,8-16,22-24H2;4*1H

InChI Key

NJUYYSAQLXXCSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)[Ge](SCCN)(SCCN)SCCN.Cl.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.